1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one is an organic compound characterized by its unique structure that combines a butynone moiety with a pyrrolidine ring. The molecular formula for this compound is C₉H₁₅N₁O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound falls under the category of pyrrolidine derivatives, which are known for their diverse chemical and biological properties. Its structural uniqueness is attributed to the specific arrangement of atoms within the molecule, which influences its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The synthesis of 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one typically involves several key steps:
For instance, one common method involves the reaction of 3-methylpyrrolidine with butynone in the presence of a base to promote nucleophilic attack and subsequent formation of the desired compound. The yield and purity can be optimized by adjusting reaction times and conditions .
The molecular structure of 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one can be described as follows:
Property | Value |
---|---|
IUPAC Name | 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one |
InChI | InChI=1S/C9H15NO/c1-3-4-9(11)8-5-6-10-7(8)2/h7-8,10H,3-6H2,1-2H3 |
Canonical SMILES | CCCC(=O)C1CCNC1C |
1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one can undergo several chemical reactions due to its functional groups:
These reactions are vital for modifying the compound's structure for specific applications in research and development .
The mechanism of action for 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one involves its interaction with biological targets such as enzymes and receptors:
Research indicates that understanding these interactions is crucial for exploring the compound's therapeutic potential in drug development .
The physical properties of 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
These properties play a significant role in determining the compound's behavior in various chemical environments .
1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one has several scientific applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5